Marmin acetonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

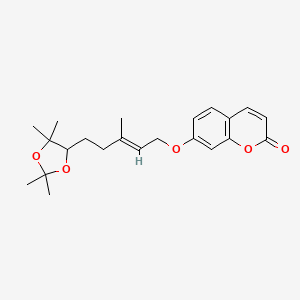

7-[(E)-3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-15(6-10-19-21(2,3)27-22(4,5)26-19)12-13-24-17-9-7-16-8-11-20(23)25-18(16)14-17/h7-9,11-12,14,19H,6,10,13H2,1-5H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECCGECAEDOGOS-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(OC(O3)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CCC3C(OC(O3)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Triamcinolone Acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Triamcinolone (B434) Acetonide, a potent synthetic corticosteroid. The document details the primary synthetic pathways, reaction mechanisms, and experimental protocols for the key transformative steps. Quantitative data from various sources has been compiled and presented in tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of the synthetic process. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of steroid-based pharmaceuticals.

Introduction

Triamcinolone acetonide is a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is the 16,17-acetonide of triamcinolone and is widely used in the treatment of various skin conditions, allergies, and inflammatory disorders.[1] The acetonide functional group, a cyclic ketal formed from a diol and acetone (B3395972), increases the lipophilicity of the parent steroid, enhancing its penetration into the skin.[1] This guide focuses on the chemical synthesis of Triamcinolone Acetonide, elucidating the intricate pathways and mechanisms involved in its preparation.

Synthetic Pathways

The synthesis of Triamcinolone Acetonide typically commences from readily available steroid precursors, with prednisone (B1679067) acetate (B1210297) being a common starting material.[2][3] The overall strategy involves a series of chemical transformations to introduce the required functional groups, including the 9α-fluoro and 11β-hydroxyl groups, and the 16α,17α-acetonide. Several patents outline various synthetic routes, which generally converge on key intermediates. A prevalent pathway can be summarized as follows:

-

Elimination Reactions: Starting from prednisone acetate, initial steps often involve elimination reactions to create unsaturation in the steroid backbone, setting the stage for subsequent functionalization.[2][3][4]

-

Oxidation: An oxidation step is employed to introduce oxygenated functionalities.[2][3][4][5][6]

-

Condensation/Acetonide Formation: The crucial 16α,17α-diol is reacted with acetone in the presence of an acid catalyst to form the characteristic acetonide ring.[1][7]

-

Epoxidation: An epoxidation reaction, often utilizing a peroxy acid, introduces an epoxide ring, which serves as a precursor to the 9α-fluoro and 11β-hydroxyl groups.[3]

-

Fluorination and Hydrolysis: The final steps involve the ring-opening of the epoxide with a fluorine source, typically hydrogen fluoride (B91410), followed by hydrolysis of any protecting groups to yield Triamcinolone Acetonide.[3][7]

The following diagram illustrates a generalized synthetic pathway for Triamcinolone Acetonide.

Reaction Mechanisms

The synthesis of Triamcinolone Acetonide involves several key organic reactions with well-defined mechanisms.

Acetonide Formation

The formation of the acetonide is an acid-catalyzed reaction between the 16α,17α-diol and acetone.[1] This reaction proceeds through the formation of a hemiacetal followed by an intramolecular cyclization to form the stable five-membered cyclic ketal.

Epoxidation

The epoxidation of an alkene intermediate is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This is a concerted reaction where the oxygen atom is transferred to the double bond in a single step, resulting in a syn-addition.[8][9][10][11]

Epoxide Ring-Opening by Fluoride

The final key step is the ring-opening of the epoxide by a fluoride source, commonly aqueous hydrogen fluoride (HF).[3][7] This reaction proceeds via an SN2-like mechanism, where the fluoride ion attacks one of the carbon atoms of the protonated epoxide, leading to the formation of a fluorohydrin. The attack generally occurs at the more sterically accessible carbon, but electronic factors can also influence regioselectivity.[12][13][14][15][16]

Experimental Protocols

The following protocols are compiled from various patented synthesis routes. Researchers should exercise appropriate caution and adapt these procedures to their specific laboratory conditions.

Oxidation of Tetraene Acetate

This step aims to introduce an oxide functional group.

-

Procedure: A solution of tetraenyl acetate in acetone is cooled to 0-5°C. Formic acid is added, followed by the dropwise addition of a potassium permanganate (B83412) solution while maintaining the temperature. After the reaction is complete, a reducing agent (e.g., sodium sulfite (B76179) solution) is added. The mixture is then filtered to isolate the oxide product.[5][6]

Acetonide Formation and Fluorination (One-Pot)

This procedure combines acetonide formation, epoxide ring-opening, and hydrolysis in a single step.

-

Procedure: 9β,11β-epoxy-16α,17α,21-trihydroxypregna-1,4-diene-3,20-dione-21-acetate is treated with aqueous hydrogen fluoride (40%) in acetone. The reaction mixture is stirred at 20-30°C for 36-48 hours. After completion, the reaction is quenched in an alkaline medium (e.g., sodium carbonate solution) to a pH of 8-9. The resulting precipitate of Triamcinolone Acetonide is filtered and dried.[7]

Purification of Triamcinolone Acetonide Acetate

This protocol describes the purification of an intermediate before final hydrolysis.

-

Procedure: The crude product is dissolved in a mixture of chloroform (B151607) and methanol. Activated carbon is added, and the mixture is refluxed for 1-2 hours. After filtration, the solvent is concentrated under reduced pressure. Ethyl acetate is added to dissolve the residue, which is then concentrated again. The purified product crystallizes upon cooling to 0°C and is collected by filtration.[6]

Quantitative Data

The following tables summarize quantitative data reported in the literature for the synthesis of Triamcinolone Acetonide and its intermediates.

Table 1: Reaction Conditions and Yields for Key Synthetic Steps

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Elimination | Prednisone Acetate | N-chlorosuccinimide, SO2 | Diisopropylamine | -10 to -5 | 1.5-2 | 94 | 98 | [2] |

| Oxidation | Tetraene Acetate | Formic acid, KMnO4 | Acetone | -3 to 0 | 0.1 | - | - | [5] |

| Fluorination | Epoxide Intermediate | 58% HF/DMF | - | -10 to -5 | 15 | 86 | >99 | [3] |

| One-Pot Synthesis | Epoxy Acetate | 40% aq. HF | Acetone | 20-30 | 36-48 | - | - | [7] |

| Purification | Crude Acetate | Chloroform, Methanol, Ethyl Acetate | - | 35-50 | 1-2 | 90 | >99 | [6] |

Table 2: Spectroscopic Data for Triamcinolone Acetonide Acetate

| Technique | Data | Reference |

| 1H-NMR (CDCl3, 300MHz) δ | 6.91(d,1H,H-2), 6.28(d,1H,H-1), 6.02(s,1H,H-4), 5.14(s, 2H, -COCH2O-), 4.06(t, 1H, H-16), 3.59(d, 1H, -OH), 3.43(m, 1H, H-11), 2.14(s, 3H, -COCH3) | [6] |

| IR (KBr, ν/cm-1) | 3347, 2950, 1754, 1734, 1668, 1593, 1375, 1238, 1078, 1060, 900, 881, 844 | [6] |

Conclusion

The synthesis of Triamcinolone Acetonide is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide has outlined the primary synthetic strategies, elucidated the mechanisms of key transformations, and provided a compilation of experimental protocols and quantitative data from the available literature. The provided diagrams and tables are intended to facilitate a deeper understanding of the chemistry involved and to serve as a practical resource for scientists and professionals in the field of pharmaceutical synthesis. Further research and process optimization may lead to more efficient and environmentally benign synthetic routes for this important corticosteroid.

References

- 1. Acetonide - Wikipedia [en.wikipedia.org]

- 2. Preparation method of triamcinolone acetonide - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104231031A - Preparation method of triamcinolone acetonide - Google Patents [patents.google.com]

- 4. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]

- 5. Process for synthesizing triamcinolone acetonide acetate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102863505A - Process for synthesizing triamcinolone acetonide acetate - Google Patents [patents.google.com]

- 7. One Pot Process For Synthesis Of Triamcinolone Acetonide [quickcompany.in]

- 8. leah4sci.com [leah4sci.com]

- 9. orgosolver.com [orgosolver.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 14. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Rhizoaspergillinol A: A Novel Anticancer Agent from a Mangrove Endophytic Fungus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recently discovered natural compound, rhizoaspergillinol A. Isolated from the mangrove endophytic fungus Aspergillus sp. A1E3, this novel sterigmatocystin (B1681140) derivative has demonstrated significant antiproliferative activity against various cancer cell lines, marking it as a promising candidate for further oncological drug development. This document details the compound's biological activity, isolation and characterization protocols, and its observed mechanism of action on the cell cycle.

Quantitative Bioactivity Data

Rhizoaspergillinol A has exhibited potent cytotoxic effects against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| HepG2 | Human Hepatocellular Carcinoma | 8.83 |

| LLC | Lewis Lung Carcinoma | 14.18 |

| B16-F10 | Murine Melanoma | 15.12 |

| A549 | Human Lung Carcinoma | > 50.0 |

Experimental Protocols

The following sections provide detailed methodologies for the isolation, structural elucidation, and biological evaluation of rhizoaspergillinol A.

Fungal Cultivation and Extraction

The producing fungal strain, Aspergillus sp. A1E3, was isolated from the fruit of the mangrove plant Rhizophora mucronata.

-

Cultivation: The fungus was cultured on a solid rice medium. Large-scale fermentation was carried out in 1 L Erlenmeyer flasks, each containing 100 g of rice and 120 mL of distilled water. The flasks were autoclaved and then inoculated with the fungal strain. The cultures were incubated at 28 °C for 30 days.

-

Extraction: The fermented rice substrate was extracted three times with ethyl acetate (B1210297) (EtOAc). The resulting organic solvent was evaporated under reduced pressure to yield a crude extract.

Isolation and Purification of Rhizoaspergillinol A

The crude extract was subjected to a multi-step chromatographic process to isolate rhizoaspergillinol A.

-

Silica (B1680970) Gel Column Chromatography: The crude extract was fractionated by silica gel column chromatography using a step gradient of petroleum ether/EtOAc (from 100:0 to 0:100, v/v) to yield several fractions.

-

Sephadex LH-20 Column Chromatography: The active fractions were further purified by Sephadex LH-20 column chromatography using a mobile phase of chloroform/methanol (1:1, v/v).

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column using a methanol/water gradient.

Structural Elucidation

The chemical structure of rhizoaspergillinol A was determined using a combination of spectroscopic techniques.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): The molecular formula of C32H26O9 was established from the positive HR-ESIMS ion at m/z 555.1644 [M + H]+.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra were recorded to determine the planar structure and assign all proton and carbon resonances.

-

Quantum-Chemical Electronic Circular Dichroism (ECD) Calculations: The absolute configuration of the stereocenters was determined by comparing the experimental ECD spectrum with the calculated ECD spectra of possible stereoisomers.[1]

Antiproliferative MTT Assay

The cytotoxicity of rhizoaspergillinol A against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of rhizoaspergillinol A and incubated for an additional 48 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

The effect of rhizoaspergillinol A on the cell cycle of HepG2 cells was investigated by flow cytometry using propidium (B1200493) iodide (PI) staining.[1][3]

-

Cell Treatment: HepG2 cells were seeded in 6-well plates and treated with different concentrations of rhizoaspergillinol A (4.0, 8.0, and 16.0 µM) for 48 hours.[1]

-

Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20 °C overnight.

-

Staining: The fixed cells were washed with PBS and then stained with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

-

Flow Cytometry Analysis: The DNA content of the stained cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation, characterization, and bioactivity assessment of Rhizoaspergillinol A.

Mechanism of Action: Cell Cycle Arrest

Caption: Rhizoaspergillinol A induces G2/M phase arrest in HepG2 human hepatocellular carcinoma cells.

References

Elucidation of the Chemical Structure of Marmin Acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis of Marmin Acetonide

The conversion of Marmin to this compound is achieved through the protection of the 1,2-diol functionality as an isopropylidene ketal. This reaction is typically carried out using acetone (B3395972) or its equivalent, 2,2-dimethoxypropane, in the presence of an acid catalyst.

Experimental Protocol

Materials:

-

Marmin

-

Acetone (anhydrous) or 2,2-dimethoxypropane

-

Anhydrous p-toluenesulfonic acid (PTSA) or a cation exchange resin (e.g., Amberlyst 15)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a solution of Marmin in the chosen anhydrous solvent, add a molar excess of acetone or 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid or the cation exchange resin to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. If a resin was used, filter it off.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected quantitative data from various spectroscopic techniques used to elucidate the structure of this compound. The presented values are based on the known structure of Marmin and typical chemical shifts and fragmentation patterns for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.20 | d | ~ 9.5 |

| H-4 | ~ 7.60 | d | ~ 9.5 |

| H-5 | ~ 7.35 | d | ~ 8.5 |

| H-6 | ~ 6.85 | dd | ~ 8.5, 2.5 |

| H-8 | ~ 6.80 | d | ~ 2.5 |

| H-2' | ~ 5.50 | t | ~ 6.5 |

| H-1'' | ~ 4.60 | d | ~ 6.5 |

| H-4' | ~ 2.20 | m | |

| H-5' | ~ 1.70 | m | |

| H-6' | ~ 3.80 | dd | ~ 8.0, 6.0 |

| H-7' | ~ 4.00 | d | ~ 8.0 |

| C(CH₃)₂ | ~ 1.40 | s | |

| C(CH₃)₂ | ~ 1.35 | s | |

| 3'-CH₃ | ~ 1.80 | s | |

| 7'-CH₃ | ~ 1.30 | s | |

| 7'-CH₃ | ~ 1.25 | s |

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~ 161.0 |

| C-3 | ~ 112.5 |

| C-4 | ~ 143.5 |

| C-4a | ~ 113.0 |

| C-5 | ~ 128.5 |

| C-6 | ~ 114.5 |

| C-7 | ~ 162.0 |

| C-8 | ~ 101.0 |

| C-8a | ~ 156.0 |

| C-1' | ~ 65.0 |

| C-2' | ~ 120.0 |

| C-3' | ~ 142.0 |

| C-4' | ~ 39.0 |

| C-5' | ~ 26.0 |

| C-6' | ~ 78.0 |

| C-7' | ~ 80.0 |

| Acetonide Carbons | |

| C(CH₃)₂ | ~ 109.0 |

| C(C H₃)₂ | ~ 28.0 |

| C(C H₃)₂ | ~ 26.0 |

| 3'-CH₃ | ~ 16.0 |

| 7'-CH₃ | ~ 26.5 |

| 7'-CH₃ | ~ 25.0 |

Note: The chemical shifts of the acetonide methyl carbons are crucial for determining the stereochemistry of the diol. For a syn-diol, the methyl signals are expected around δ 30 and 19 ppm, while for an anti-diol, they typically appear closer together around δ 25 ppm.

Mass Spectrometry (MS)

Table 3: Expected HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₂₂H₂₉O₅⁺ | Expected value |

| [M+Na]⁺ | C₂₂H₂₈NaO₅⁺ | Expected value |

The high-resolution mass spectrometry data is essential for confirming the molecular formula of the compound.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (lactone) | ~ 1720-1740 |

| C=C (aromatic) | ~ 1600, 1500 |

| C-O-C (ether) | ~ 1250, 1050 |

| C-O-C (acetal) | ~ 1150-1050 |

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the elucidation of the chemical structure of this compound.

Signaling Pathways and Experimental Workflows

The structure elucidation of a single molecule like this compound does not involve signaling pathways in the biological sense. However, the logical flow of the experimental and analytical process can be visualized.

Conclusion

The chemical structure elucidation of this compound is a systematic process that combines organic synthesis with modern spectroscopic techniques. The formation of the acetonide derivative from Marmin is a straightforward reaction that facilitates the determination of the diol's stereochemistry through the characteristic chemical shifts of the acetonide's methyl groups in the ¹³C NMR spectrum. While a complete published dataset for this compound is not currently available, the principles outlined in this guide provide a robust framework for its synthesis, and the expected spectroscopic data offer a clear roadmap for its structural confirmation. This approach is widely applicable to the structural elucidation of other natural products containing diol functionalities.

Biophysical Properties of Marmin Acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marmin acetonide, a naturally occurring coumarin (B35378) isolated from the pericarp of Citrus grandis (L.) Osbeck, presents a scaffold of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biophysical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data, predicted values, and insights from related coumarin analogues to offer a thorough profile. This document includes a compilation of its physicochemical properties, detailed experimental protocols for its characterization, and a proposed signaling pathway based on the known biological activities of structurally related compounds.

Physicochemical Properties

The biophysical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolism. The available data for this compound is summarized below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₅ | --INVALID-LINK-- |

| Molecular Weight | 372.45 g/mol | --INVALID-LINK-- |

| CAS Number | 320624-68-8 | --INVALID-LINK-- |

| Appearance | Not explicitly reported, likely a solid | - |

| Melting Point | Data not available | - |

| Boiling Point | 498.7 ± 45.0 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

| pKa | Data not available | - |

| LogP (Octanol/Water) | 4.84 (Predicted) | --INVALID-LINK-- |

| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C (Predicted) | --INVALID-LINK-- |

| Refractive Index | 1.518 (Predicted) | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not publicly available, the following sections outline the standard protocols for acquiring such data for coumarin derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for chromophoric systems like coumarins.

Experimental Protocol:

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a UV-grade solvent such as ethanol (B145695) or methanol (B129727) to a concentration of 1 mg/mL. A series of dilutions are then made to obtain concentrations ranging from 1 to 20 µg/mL.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.

-

Data Acquisition: The spectrophotometer is blanked using the same solvent as the sample. The UV-Vis spectrum is then recorded over a wavelength range of 200-400 nm.

-

Analysis: The wavelength of maximum absorbance (λmax) is determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of this compound, including the connectivity of atoms and stereochemistry. Both ¹H and ¹³C NMR are crucial for full characterization.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is performed. Key parameters to be set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR (COSY, HSQC, HMBC): To further elucidate the structure, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be performed.

-

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum are analyzed to determine the number and environment of the protons. The chemical shifts in the ¹³C NMR spectrum provide information on the carbon framework. 2D NMR spectra are used to establish correlations between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern, which can aid in structural confirmation.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer. Data is acquired in both positive and negative ion modes to determine the most abundant molecular ion. High-resolution mass measurement of the molecular ion allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

-

Analysis: The exact mass of the molecular ion is used to confirm the molecular formula. The fragmentation pattern is analyzed to identify characteristic fragments that are consistent with the proposed structure of this compound.

Biological Activity and Proposed Signaling Pathway

Direct studies on the mechanism of action and specific signaling pathways of this compound are currently lacking in the scientific literature. However, research on other coumarin compounds isolated from Citrus grandis provides valuable insights into its potential biological activities. Several studies have reported that coumarins from this plant exhibit hepatoprotective, antioxidant, and anti-inflammatory effects.[1][2][3][4][5]

One notable study demonstrated that certain coumarin analogues from Citrus grandis protect liver cells from d-galactosamine-induced injury.[1] The protective mechanism was attributed to the enhancement of endogenous antioxidant defense systems. Specifically, these coumarins were found to increase the activity of key antioxidant enzymes, namely superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1]

Based on these findings, a plausible signaling pathway for this compound's cytoprotective effects can be proposed. This pathway centers around the upregulation of the cellular antioxidant response.

Caption: Proposed antioxidant signaling pathway of this compound.

This proposed pathway suggests that this compound, after entering the cell, may interact with components of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This results in the increased expression of protective enzymes like SOD and GSH-Px, which in turn combat oxidative stress and protect the cell from damage.

Experimental Workflows

The following diagram illustrates a general workflow for the isolation and biophysical characterization of this compound from its natural source.

Caption: General workflow for isolation and characterization.

Conclusion

This compound is a natural product with a defined chemical structure and several predicted biophysical properties. While comprehensive experimental data and mechanistic studies are still needed, the information available for related coumarins from Citrus grandis suggests potential for antioxidant and cytoprotective activities. This technical guide provides a foundational understanding of this compound for the scientific community and highlights the need for further research to fully elucidate its biophysical properties and therapeutic potential. The detailed experimental protocols provided herein offer a starting point for researchers aiming to conduct further investigations on this and similar natural products.

References

- 1. Coumarin Analogues from the Citrus grandis (L.) Osbeck and Their Hepatoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Structural Elucidation of Coumarin and Flavonoids from Citrus grandis Linn. (Tubtim Siam Pomelo) and Their Biological Activities | Trends in Sciences [tis.wu.ac.th]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Preliminary Biological Activity Screening of Marmin Acetonide

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature, it has been determined that there is currently a significant lack of published data specifically pertaining to "Marmin acetonide." While research exists for the related compound "Marmin," detailed information regarding the biological activity, experimental protocols, and signaling pathways of its acetonide derivative is not available in the public domain.

This guide, therefore, serves to highlight the current knowledge gap and provide a foundational framework for the preliminary biological activity screening of novel compounds like this compound, based on established methodologies for similar natural products.

Introduction to Marmin and the Rationale for Acetonide Derivatization

Marmin, a natural coumarin, has been reported to exhibit certain biological activities, including effects on the L-histidine decarboxylase enzyme. The synthesis of an acetonide derivative of Marmin would typically be pursued to enhance its pharmacokinetic properties, such as increasing lipophilicity to improve membrane permeability and bioavailability. This modification could potentially modulate its biological activity, necessitating a thorough preliminary screening.

Proposed Strategy for Preliminary Biological Activity Screening

Given the absence of specific data for this compound, a logical first step would be to conduct a broad-based screening to identify potential therapeutic areas. This would involve a battery of in vitro assays.

Workflow for Preliminary Screening of this compound

Caption: Proposed workflow for the initial in vitro screening of this compound.

Hypothetical Experimental Protocols

The following are generalized protocols that would be adapted for the screening of this compound.

Cytotoxicity Assaying (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines and a normal cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Assaying (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Inoculum Preparation: Prepare a standardized microbial inoculum.

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Anticipated Data Presentation

All quantitative data from the preliminary screens should be summarized in tables for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) |

| MCF-7 (Breast) | Data to be determined |

| A549 (Lung) | Data to be determined |

| HeLa (Cervical) | Data to be determined |

| HEK293 (Normal) | Data to be determined |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined |

| Candida albicans | Data to be determined |

Potential Signaling Pathways for Investigation

Should the preliminary screening reveal significant activity in a particular area, for instance, anticancer activity, subsequent studies would focus on elucidating the underlying mechanism of action.

Hypothetical Signaling Pathway for Investigation in Cancer

Caption: A hypothetical signaling cascade that could be investigated if this compound shows anticancer properties.

Conclusion and Future Directions

The study of this compound represents an unexplored area of research. The methodologies and frameworks presented in this guide offer a starting point for its systematic investigation. Future research should focus on the synthesis and subsequent comprehensive in vitro and in vivo evaluation of this compound to uncover its potential therapeutic value. Collaboration between synthetic chemists, pharmacologists, and biologists will be crucial to advancing our understanding of this novel compound.

In vitro cytotoxicity of Marmin acetonide on cancer cell lines

An In-Depth Technical Guide on the In Vitro Cytotoxicity of Triamcinolone (B434) Acetonide on Cancer Cell Lines

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on publicly available research. The compound "Marmin acetonide" did not yield specific results; therefore, this guide focuses on "Triamcinolone acetonide," a compound with a similar name for which scientific data is available.

Executive Summary

Triamcinolone acetonide, a synthetic corticosteroid, has demonstrated cytotoxic and growth-inhibitory effects on various cancer cell lines in vitro. This technical guide provides a comprehensive overview of its in vitro cytotoxicity, detailing the experimental protocols used for its evaluation and the underlying molecular mechanisms of action. Quantitative data from multiple studies are presented in a structured format to facilitate comparison. Furthermore, this document includes visualizations of experimental workflows and signaling pathways to provide a clear understanding of the scientific principles and findings.

Introduction to Triamcinolone Acetonide and In Vitro Cytotoxicity

Triamcinolone acetonide is a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] While its primary clinical applications are not in oncology, its effects on cell proliferation and viability have prompted investigations into its potential as an anti-cancer agent. In vitro cytotoxicity assays are fundamental in preclinical drug development, offering a controlled environment to assess the direct effects of a compound on cancer cells.[2] These assays measure various cellular responses, including metabolic activity, cell membrane integrity, and DNA synthesis, to determine a compound's potential to inhibit cancer cell growth or induce cell death.

Quantitative Cytotoxicity Data

The in vitro cytotoxic and anti-proliferative effects of Triamcinolone acetonide have been evaluated across different cancer and non-cancer cell lines. The following table summarizes the key quantitative findings from various studies.

| Cell Line | Cell Type | Assay | Concentration | Effect | Reference |

| NEL-M1 | Human Melanoma | Cell Growth | 10 nM | 50% growth inhibition in serum-free medium | [2][3] |

| NEL-M1 | Human Melanoma | Cell Growth | 1 x 10⁻⁷ M | 36% reduction in cell growth after 72h | [4][5] |

| NEL-M1 | Human Melanoma | [³H]thymidine incorporation | 1 x 10⁻⁷ M | 51% inhibition of DNA synthesis after 24h | [4][5] |

| 92.1, OCM-1, Mel285 | Uveal Melanoma | WST-1 Assay | 10 µM & 100 µM | No significant effect on cell proliferation | [6] |

| Human RPE | Retinal Pigment Epithelial | MTT Assay | ~0.3 mg/ml | 50% inhibition of cell proliferation at day 3 | [7] |

| HTM | Human Trabecular Meshwork | Trypan Blue Exclusion | 250 µg/mL | ~50% reduction in cell viability after 24h | [8] |

| ARPE19 | Human Retinal Pigment Epithelial | MTT Assay | 1.0 mg/ml | Significant reduction in cell viability | [9] |

Experimental Protocols

The assessment of Triamcinolone acetonide's cytotoxicity involves a variety of established in vitro methodologies. Below are detailed protocols for the key experiments cited.

Cell Culture and Treatment

-

Cell Lines and Culture Conditions: Human melanoma cells (NEL-M1) are cultured in Ham's F-12 medium, which can be serum-free or supplemented with growth factors like insulin (B600854) and transferrin.[2][3] Uveal melanoma cell lines (92.1, OCM-1, Mel285) are maintained in RPMI/DMEM.[6] Human Retinal Pigment Epithelial (RPE) and ARPE19 cells are also commonly used.[7][9] Cells are typically maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation and Application: Triamcinolone acetonide is dissolved in a suitable solvent, such as DMSO or methanol, to create a stock solution.[6][10] This stock is then serially diluted in the appropriate culture medium to achieve the desired final concentrations for treating the cells.

Cytotoxicity and Proliferation Assays

A range of assays are employed to quantify the effect of Triamcinolone acetonide on cell viability and proliferation.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Triamcinolone acetonide for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically. The intensity of the purple color is proportional to the number of viable cells.[9]

-

-

WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method to quantify cell proliferation and viability. It relies on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.[6]

-

[³H]thymidine Incorporation Assay: This assay measures the rate of DNA synthesis, which is a key indicator of cell proliferation.

-

Cells are cultured and treated with Triamcinolone acetonide.

-

[³H]thymidine, a radiolabeled nucleoside, is added to the culture medium.

-

Cells that are actively dividing will incorporate the [³H]thymidine into their newly synthesized DNA.

-

After an incubation period, the cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. A decrease in [³H]thymidine incorporation indicates an inhibition of DNA synthesis and cell proliferation.[4][5]

-

-

Trypan Blue Dye Exclusion Assay: This method is used to differentiate viable from non-viable cells.

-

Cells are harvested after treatment with Triamcinolone acetonide.

-

A solution of trypan blue is added to the cell suspension.

-

Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

-

The number of viable and non-viable cells is counted using a hemocytometer.[8]

-

-

LDH Cytotoxicity Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, serving as an indicator of cytotoxicity and necrosis.[8]

Visualizations: Workflow and Signaling Pathway

Experimental Workflow for In Vitro Cytotoxicity

Caption: Workflow of an in vitro cytotoxicity experiment.

Signaling Pathway of Triamcinolone Acetonide

Caption: Mechanism of action of Triamcinolone Acetonide.

Mechanism of Action in Cancer Cells

Triamcinolone acetonide, as a glucocorticoid, exerts its effects by binding to specific cytoplasmic glucocorticoid receptors.[1][11] Upon binding, the receptor-ligand complex translocates into the nucleus.[1][11] In the nucleus, it binds to glucocorticoid response elements (GREs) on the DNA, which in turn modulates the transcription of target genes.[11]

The anti-proliferative effects of Triamcinolone acetonide in cancer cells, such as the NEL-M1 melanoma line, are associated with the inhibition of DNA synthesis, specifically during the S phase of the cell cycle.[4][5] This suggests an interference with the cellular machinery responsible for DNA replication.

Furthermore, Triamcinolone acetonide is known to inhibit the NF-κB signaling pathway.[12] NF-κB is a transcription factor that plays a crucial role in inflammation, cell proliferation, and survival, and its dysregulation is often implicated in cancer. By inhibiting NF-κB, Triamcinolone acetonide can suppress the expression of pro-inflammatory and pro-survival genes.[1] The upregulation of anti-inflammatory proteins like lipocortin-1 (annexin-1) is another key aspect of its mechanism.[1] Lipocortin-1 inhibits phospholipase A2, an enzyme that produces precursors for inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]

Conclusion and Future Directions

The available in vitro data indicates that Triamcinolone acetonide exhibits cytotoxic and anti-proliferative effects against certain cancer cell lines, particularly melanoma cells. However, the effect is not universal across all tested cell lines, and the concentrations required for significant cytotoxicity can be relatively high. The primary mechanism appears to be the inhibition of DNA synthesis and modulation of gene expression through the glucocorticoid receptor, leading to cell cycle arrest and reduced proliferation.

For drug development professionals, these findings suggest that while Triamcinolone acetonide itself may not be a lead candidate for systemic cancer therapy due to its potent corticosteroid effects, its mechanisms of action could inform the development of more targeted therapies. Future research should focus on:

-

Screening a broader panel of cancer cell lines to identify specific cancer types that are most sensitive to Triamcinolone acetonide.

-

Investigating the detailed molecular interactions that lead to the inhibition of DNA synthesis in responsive cancer cells.

-

Exploring the potential for synergistic effects when combined with other chemotherapeutic agents.

References

- 1. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 2. Effect of triamcinolone acetonide on the growth of NEL-M1 human melanoma cells cultured in the presence and absence of growth stimulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Suppression of DNA synthesis in NEL-M1 human melanoma cells by triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Triamcinolone acetonide and anecortave acetate do not stimulate uveal melanoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Effects of triamcinolone acetonide on human trabecular meshwork cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 12. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Speculated Mechanism of Action of Marmin Acetonide

Disclaimer: Scientific literature extensively covers the natural compound marmin (B191787) and the synthetic corticosteroid triamcinolone acetonide . However, there is a significant lack of published research specifically on marmin acetonide . Consequently, this document extrapolates a speculative mechanism of action for this compound based on the known biological activities of its parent compound, marmin. All data, pathways, and experimental protocols described herein pertain to marmin and should be considered as a hypothetical framework for its acetonide derivative.

Introduction to Marmin and this compound

Marmin is a naturally occurring coumarin, specifically 7-(6',7'-dihydroxygeranyloxy)coumarin, isolated from plants such as Aegle marmelos[1]. It has been investigated for its biological activities, notably its anti-allergic and anti-inflammatory properties[2][3].

"Acetonide" is a term used in organic chemistry to describe a functional group consisting of a cyclic ketal formed from a diol and acetone. In medicinal chemistry, the formation of an acetonide from a parent compound containing a diol moiety is a common strategy to increase lipophilicity, which can enhance bioavailability and cell membrane permeability. It is therefore plausible that "this compound" refers to a synthetic derivative of marmin where the 6',7'-dihydroxy group in its geranyloxy side chain has been protected as an acetonide. This structural modification would likely alter the pharmacokinetic profile of the molecule, and could potentially modulate its biological activity.

Speculated Core Mechanism of Action: Anti-Allergic and Anti-Inflammatory Effects via Histamine (B1213489) Modulation

The primary speculated mechanism of action for this compound, based on studies of marmin, revolves around the modulation of histamine-mediated allergic and inflammatory responses. This is thought to occur through two main pathways: the inhibition of histamine release from mast cells and the direct antagonism of histamine receptors.

Research on marmin has demonstrated its potent ability to inhibit the release of histamine from mast cells, which are key players in allergic reactions[2][4]. Studies on rat basophilic leukemia (RBL-2H3) cells, a mast cell analog, have shown that marmin significantly suppresses antigen-stimulated histamine release in a concentration-dependent manner[2][4].

Furthermore, marmin has been shown to inhibit the synthesis of histamine. This effect is thought to be mediated by the inhibition of L-histidine decarboxylase (HDC), the enzyme responsible for converting L-histidine to histamine. However, studies suggest that this inhibition is not at the level of mRNA transcription of the HDC enzyme, but rather may involve a direct inhibitory effect on the enzyme's activity[4].

The release of histamine from mast cells is a calcium-dependent process. Marmin has been observed to suppress the influx of Ca2+ into mast cells, which is a critical step in the degranulation process that leads to histamine release[3]. This suggests that the mechanism of marmin involves the modulation of intracellular calcium signaling events.

In addition to inhibiting histamine release, marmin has been reported to competitively antagonize histamine-induced contractions, suggesting a direct interaction with histamine receptors[1]. This dual action of both reducing the amount of available histamine and blocking its action at its receptors would contribute to its overall anti-allergic and anti-inflammatory effects.

Quantitative Data: In Vitro Effects of Marmin

The following table summarizes the quantitative data on the inhibitory effects of marmin on histamine release and synthesis from in vitro studies.

| Cell Line | Inducer | Marmin Concentration (µM) | % Inhibition of Histamine Release | % Inhibition of Histamine Synthesis | Reference |

| RBL-2H3 | DNP24-BSA | 10 | 17.0 ± 5.0 | Not Reported | [2][4] |

| RBL-2H3 | DNP24-BSA | 100 | 94.6 ± 1.0 | 62.37 ± 2.19 | [2][4] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized descriptions of methodologies used in the study of marmin.

Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media. To induce histamine release, cells are sensitized with an antigen, such as DNP24-BSA. The cells are then treated with various concentrations of marmin prior to stimulation. The amount of histamine released into the cell supernatant is quantified using methods like high-performance liquid chromatography (HPLC) with fluorometric detection[3].

To assess the effect on histamine synthesis, RBL-2H3 cells are stimulated to produce histamine in the presence or absence of marmin. The total histamine content (intracellular and released) is measured to determine the overall synthesis rate.

Calcium influx is measured using fluorescent calcium indicators. RBL-2H3 cells are loaded with a calcium-sensitive dye. After treatment with marmin, the cells are stimulated with an agent that induces calcium influx, such as thapsigargin (B1683126) or an antigen. The change in fluorescence, which corresponds to the intracellular calcium concentration, is monitored over time[3].

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the speculated mechanism of action of marmin and a typical experimental workflow.

Caption: Speculated anti-allergic mechanism of marmin.

Caption: Generalized workflow for in vitro histamine release assay.

Conclusion and Future Directions

The available evidence on marmin suggests a multi-faceted mechanism of action centered on the inhibition of histamine signaling. It is reasonable to speculate that this compound would retain this fundamental mechanism, potentially with enhanced cellular uptake and a modified dose-response profile. However, without direct experimental evidence, this remains a hypothesis.

Future research should focus on the synthesis and biological evaluation of this compound. Key studies would involve:

-

Direct comparison of the anti-allergic and anti-inflammatory potency of marmin and this compound in vitro and in vivo.

-

Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Detailed mechanistic studies to confirm the molecular targets and signaling pathways affected by this compound.

Such research would be invaluable in determining if this compound represents a viable lead compound for the development of novel anti-allergic or anti-inflammatory therapeutics.

References

A Technical Guide to the Spectroscopic Data of Marmin Acetonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Marmin acetonide, a derivative of the natural product Marmin. Due to the absence of directly published complete experimental spectra for this compound, this guide compiles predicted data based on the known spectroscopic characteristics of its parent compound, Marmin, and the typical spectral features of the acetonide functional group. Detailed experimental protocols for obtaining such data are also provided.

Marmin, a natural coumarin, possesses a diol functional group that is reactive towards acetone (B3395972) in the presence of an acid catalyst to form this compound. This derivatization can be useful in structure elucidation and for modifying the compound's physicochemical properties.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are derived from published data for Marmin and known chemical shift and absorption ranges for acetonide moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.6 | d | 1H | H-4 | Coumarin ring proton |

| ~7.4 | d | 1H | H-5 | Coumarin ring proton |

| ~6.8 | dd | 1H | H-6 | Coumarin ring proton |

| ~6.2 | d | 1H | H-3 | Coumarin ring proton |

| ~5.5 | t | 1H | H-2' | Geranyloxy side chain |

| ~4.6 | d | 2H | H-1' | Geranyloxy side chain |

| ~4.0 | m | 1H | H-6' | Proton on carbon bearing the acetonide |

| ~2.2 | m | 2H | H-4' | Geranyloxy side chain |

| ~1.8 | s | 3H | H-10' | Geranyloxy side chain methyl |

| ~1.4 | s | 3H | Acetonide CH₃ | New signal upon acetonide formation |

| ~1.3 | s | 3H | Acetonide CH₃ | New signal upon acetonide formation |

| ~1.2 | s | 6H | H-8', H-9' | Geranyloxy side chain methyls |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| ~161 | C | C-2 | Coumarin carbonyl |

| ~156 | C | C-7 | Coumarin ring |

| ~150 | C | C-8a | Coumarin ring |

| ~143 | CH | C-4 | Coumarin ring |

| ~128 | CH | C-5 | Coumarin ring |

| ~122 | C | C-3' | Geranyloxy side chain |

| ~118 | CH | C-2' | Geranyloxy side chain |

| ~113 | CH | C-3 | Coumarin ring |

| ~112 | CH | C-6 | Coumarin ring |

| ~101 | C | C-8 | Coumarin ring |

| ~108 | C | Acetonide C(CH₃)₂ | New signal upon acetonide formation |

| ~78 | CH | C-6' | Carbon bearing the acetonide |

| ~75 | C | C-7' | Carbon bearing the acetonide |

| ~65 | CH₂ | C-1' | Geranyloxy side chain |

| ~39 | CH₂ | C-4' | Geranyloxy side chain |

| ~26 | CH₂ | C-5' | Geranyloxy side chain |

| ~27 | CH₃ | Acetonide CH₃ | New signal upon acetonide formation |

| ~25 | CH₃ | Acetonide CH₃ | New signal upon acetonide formation |

| ~16 | CH₃ | C-10' | Geranyloxy side chain methyl |

| ~25 | CH₃ | C-8', C-9' | Geranyloxy side chain methyls |

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation | Notes |

| ~372 | [M]⁺ | Molecular ion of this compound (C₂₂H₂₈O₅) |

| ~357 | [M - CH₃]⁺ | Loss of a methyl group from the acetonide |

| ~314 | [M - C₃H₆O]⁺ | Loss of acetone from the molecular ion |

| ~299 | [M - C₃H₆O - CH₃]⁺ | Loss of acetone and a methyl group |

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Notes |

| ~2970-2920 | C-H stretch (sp³) | Aliphatic C-H bonds |

| ~1730 | C=O stretch | Coumarin lactone carbonyl |

| ~1610, ~1500 | C=C stretch | Aromatic and olefinic bonds |

| ~1380, ~1370 | C-H bend | Gem-dimethyl group of the acetonide (characteristic doublet) |

| ~1250 | C-O stretch | Aryl ether and acetal (B89532) C-O bonds |

| ~1080 | C-O stretch | Acetal C-O bonds |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Synthesis of this compound

-

Dissolution: Dissolve Marmin (1 equivalent) in anhydrous acetone.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal.

2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

ESI-MS Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for stable spray.

-

Drying Gas (N₂): Temperature set to 250-350 °C.

-

Mass Range: m/z 50-1000.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and major fragment ions. Determine the elemental composition from the accurate mass measurements.

3. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

FTIR Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information for this compound.

Navigating the Preformulation Landscape: A Technical Guide to Marmin Acetonide Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Marmin acetonide is limited. This guide provides a comprehensive framework of recommended experimental protocols and data presentation based on established pharmaceutical development principles and analogous compounds.

Introduction

This compound, a derivative of the natural coumarin (B35378) Marmin, presents a promising scaffold for further investigation in drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to successful formulation development and ensuring safety and efficacy. This technical guide outlines a systematic approach to characterizing the solubility and stability of this compound, providing detailed experimental protocols and frameworks for data interpretation. While specific experimental data for this compound is not widely published, this document leverages established methodologies, including those outlined in the International Council for Harmonisation (ICH) guidelines, to offer a robust template for these critical studies.

Physicochemical Properties of this compound

A foundational step in preformulation studies is the characterization of the compound's basic physicochemical properties.

| Property | Reported Data / Observation |

| Chemical Name | 7-[(E)-3-methyl-5-[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]pent-2-enoxy]chromen-2-one |

| CAS Number | 320624-68-8 |

| Molecular Formula | C22H28O5 |

| Molecular Weight | 388.46 g/mol |

| Appearance | Not explicitly reported; likely a solid. |

| Qualitative Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Proposed Methodologies for Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile should be established in various aqueous and organic media.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Solvents: Purified water, 0.1 N HCl, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, pH 7.4 Phosphate buffer, Ethanol, Propylene glycol, DMSO, etc.

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and 37°C)

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibrate the samples by agitation in a shaking incubator at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Perform the experiment in triplicate for each solvent.

Data Presentation: Solubility Profile of this compound

The results of the solubility studies should be presented in a clear and concise tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| 0.1 N HCl (pH 1.2) | 37 | [Data] | [Data] |

| Acetate Buffer (pH 4.5) | 37 | [Data] | [Data] |

| Phosphate Buffer (pH 6.8) | 37 | [Data] | [Data] |

| Phosphate Buffer (pH 7.4) | 37 | [Data] | [Data] |

| Purified Water | 25 | [Data] | [Data] |

| Ethanol | 25 | [Data] | [Data] |

| Propylene Glycol | 25 | [Data] | [Data] |

| DMSO | 25 | [Data] | [Data] |

Visualization: Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Proposed Methodologies for Stability Assessment

Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products. These studies should include forced degradation and long-term stability testing under ICH-recommended conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

Procedure:

-

Prepare solutions of this compound in the respective stress media. For thermal and photostability, use the solid drug.

-

Expose the samples to the specified stress conditions for the designated time.

-

At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

-

Analyze the stressed samples using a stability-indicating HPLC method.

-

Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

Data Presentation: Summary of Forced Degradation Studies

| Stress Condition | % Assay of this compound | Number of Degradants | % Area of Major Degradant |

| 0.1 N HCl, 60°C, 24h | [Data] | [Data] | [Data] |

| 0.1 N NaOH, 60°C, 24h | [Data] | [Data] | [Data] |

| 3% H₂O₂, RT, 24h | [Data] | [Data] | [Data] |

| 80°C, 48h (Solid) | [Data] | [Data] | [Data] |

| Photostability (ICH Q1B) | [Data] | [Data] | [Data] |

Visualization: Experimental Workflow for Stability Testing```dot

Potential Therapeutic Targets of Marmin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Marmin, a natural coumarin (B35378) isolated from the plant Aegle marmelos, has emerged as a compound of interest for its potential therapeutic applications. While research specifically on "Marmin acetonide" is not available in the current scientific literature, studies on Marmin and its closely related furanocoumarin, Marmelosin, also found in Aegle marmelos, have revealed significant anti-inflammatory and cytotoxic activities. This technical guide consolidates the existing data on Marmin and Marmelosin to elucidate their potential therapeutic targets and mechanisms of action, providing a valuable resource for researchers and drug development professionals. The primary focus of this document is to present the available quantitative data, detail experimental methodologies, and visualize the implicated signaling pathways to facilitate further investigation into the therapeutic potential of these natural compounds.

Introduction

Marmin is a coumarin compound found in various parts of Aegle marmelos, a plant with a long history of use in traditional medicine.[1][2] Its chemical structure and that of the related compound Marmelosin are presented below. While direct evidence for the biological activities of a "this compound" derivative is absent from published research, the therapeutic potential of Marmin and Marmelosin has been the subject of several preclinical investigations. These studies highlight potential applications in inflammatory disorders and oncology. This guide will focus on the known biological effects of Marmin and use the more extensively studied Marmelosin as a proxy to infer potential mechanisms and therapeutic targets where direct data on Marmin is lacking.

Anti-inflammatory and Anti-allergic Potential

Marmin has demonstrated anti-inflammatory and anti-allergic properties in preclinical models. Its primary mechanism in this context appears to be the modulation of mast cell activity and calcium signaling.

Inhibition of Histamine (B1213489) Release

In vitro studies have shown that Marmin can inhibit the release of histamine from rat mast cells, including the RBL-2H3 cell line and peritoneal mast cells. This inhibition is dependent on the type of mast cell and the stimulus used. A key finding is that Marmin's inhibitory effect is linked to its ability to block Ca2+ influx into mast cells, a critical step in the degranulation process.[3] For instance, Marmin at a concentration of 100 μM was found to suppress histamine release by over 60% when induced by thapsigargin (B1683126) and DNP24-BSA.[3]

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of Marmin have been observed in animal models. One study reported that Marmin, isolated from the roots of Aegle marmelos, exhibited anti-inflammatory effects against carrageenan-induced inflammation in rats when administered orally at a dose of 1g/kg.[4]

Anticancer Potential: Insights from Marmelosin

While direct and extensive studies on the anticancer activity of Marmin are limited, research on Marmelosin provides significant insights into the potential cytotoxic and apoptotic mechanisms that Marmin might also employ.

Cytotoxicity and Antiproliferative Effects

Marmelosin has demonstrated potent antiproliferative activity against Raw 264.7 mouse leukemic macrophage cells, with an IC50 value of approximately 6.24 ± 0.16 μM.[5][6] This effect was found to be more potent than the standard drug deferoxamine (B1203445) (IC50 ~10.8 ± 0.28 μM).[5][6]

Table 1: Quantitative Data on the Biological Activity of Marmelosin

| Biological Activity | Cell Line | IC50 Value (µM) | Standard/Control | Reference |

| Antiproliferative | Raw 264.7 | ~6.24 ± 0.16 | Deferoxamine (~10.8 ± 0.28 µM) | [5][6] |

| Antioxidant (DPPH) | - | ~15.4 ± 0.32 | Gallic acid (1.1 ± 0.08 µM) | [5][6] |

| Tyrosinase Inhibition | - | 20.3 ± 1.26 | Kojic acid (24.1 ± 1.41 µM) | [5][6] |

Induction of Apoptosis

Marmelosin has been shown to induce apoptosis in Raw 264.7 cells, as evidenced by the appearance of apoptotic bodies, chromatin condensation, and nuclear blebbing.[5][6] This suggests that a potential anticancer mechanism of compounds from Aegle marmelos involves the activation of programmed cell death pathways.

Inhibition of Inflammatory and Tumor Markers

A key finding is the ability of Marmelosin to inhibit the production of pro-inflammatory and tumor-promoting mediators. In Raw 264.7 cells, Marmelosin significantly reduced the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and inhibited the activation of the transcription factor NF-κB.[5][6]

Table 2: Inhibitory Effects of Marmelosin on Inflammatory Markers

| Marker | Cell Line | Fold Reduction | Reference |

| Nitric Oxide (NO) | Raw 264.7 | ~3.9 | [5][6] |

| TNF-α | Raw 264.7 | ~3.4 | [5][6] |

| NF-κB | Raw 264.7 | ~2.7 | [5][6] |

Signaling Pathways as Therapeutic Targets

Based on the effects of Marmelosin on inflammatory and cancer-related markers, key signaling pathways can be identified as potential therapeutic targets for Marmin and related compounds.

The NF-κB Signaling Pathway

The inhibition of NF-κB activation by Marmelosin is a critical finding, as this transcription factor is a master regulator of inflammation, cell survival, and proliferation.[5][6] By suppressing NF-κB, Marmelosin (and potentially Marmin) can downregulate the expression of numerous pro-inflammatory cytokines and anti-apoptotic genes, thereby exerting both anti-inflammatory and pro-apoptotic effects.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by Marmin/Marmelosin.

The Apoptosis Signaling Pathway

The induction of apoptosis by Marmelosin in cancer cells suggests the involvement of key regulators of programmed cell death. The observed chromatin condensation and nuclear blebbing are hallmarks of apoptosis.[5][6] This process is likely mediated through the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

Figure 2: Potential intrinsic apoptosis pathway activated by Marmin/Marmelosin.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of Marmin and Marmelosin are crucial for reproducible research. Below are summarized methodologies based on the available literature.

Isolation of Marmin and Marmelosin

A general procedure for isolating coumarins from Aegle marmelos involves solvent extraction followed by chromatographic separation.

Figure 3: General workflow for the isolation of Marmin and Marmelosin.

Protocol for Soxhlet Extraction:

-

Collect and shade-dry the plant material (e.g., fruits of Aegle marmelos).

-

Grind the dried material into a powder.

-

Load the powdered material (e.g., 5g) into a thimble and place it in a Soxhlet extractor.

-

Add the extraction solvent (e.g., 300ml of Methanol) to the flask.

-

Heat the solvent to initiate the extraction process.

-

Continue the extraction for a set number of cycles (e.g., 7 cycles over 8 hours).

-

After extraction, air-dry the collected extract for further use.[7]

Cytotoxicity and Antiproliferation Assays

The MTT assay is a standard colorimetric assay to assess cell viability and the cytotoxic effects of compounds.

MTT Assay Protocol:

-